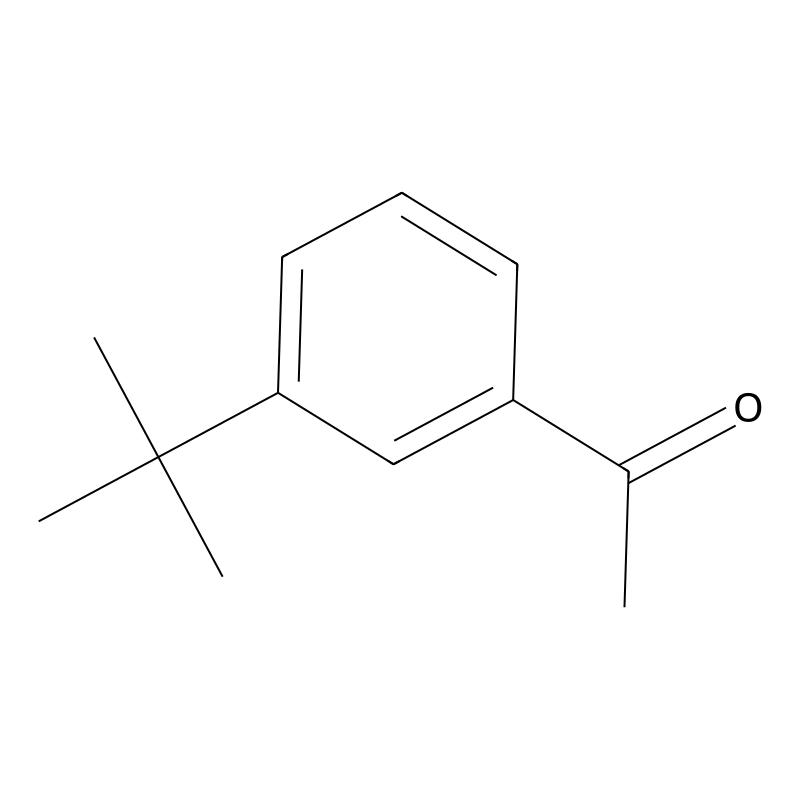

1-(3-(tert-Butyl)phenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-(tert-Butyl)phenyl)ethanone (CAS 6136-71-6) is a highly specialized, meta-substituted aromatic ketone utilized as a premium building block in organic synthesis, medicinal chemistry, and advanced materials science. Featuring a bulky tert-butyl group at the 3-position of the acetophenone core, this compound offers a unique combination of steric shielding and electronic tuning [1]. Unlike more common para-substituted or unsubstituted analogs, the meta-configuration breaks molecular symmetry, resulting in a stable liquid form at room temperature and distinct reactivity profiles. It is primarily procured for the synthesis of complex 1,3,5- or 1,2,4-multisubstituted aromatic systems, bulky chiral secondary alcohols, and specialized phosphine ligands where precise spatial arrangement and electronic uncoupling from the carbonyl group are strictly required[2].

Attempting to substitute 1-(3-(tert-Butyl)phenyl)ethanone with the more ubiquitous 4'-tert-butylacetophenone (CAS 943-27-1) fundamentally compromises both synthetic pathways and processability [1]. The para-isomer donates electron density into the carbonyl group via hyperconjugation, which significantly dampens the electrophilicity of the ketone, thereby retarding addition and reduction reactions. Furthermore, in electrophilic aromatic substitution, the para-isomer directs incoming groups to positions that are sterically hindered, leading to poor yields and complex isomeric mixtures [2]. From a handling perspective, the para-isomer's higher symmetry gives it a melting point near room temperature (17–18 °C), causing it to solidify in cold storage and disrupt automated liquid dispensing. The meta-isomer avoids these issues, providing high regiocontrol, faster carbonyl reactivity, and seamless liquid handling [3].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13645, 4'-tert-Butylacetophenone.

- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.

- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 13657978, 1-(3-tert-Butylphenyl)ethanone.

Processability and Automated Liquid Handling

The molecular asymmetry of 1-(3-(tert-Butyl)phenyl)ethanone ensures it remains a stable liquid at standard temperatures, whereas the highly symmetric 4'-tert-butylacetophenone has a melting point of 17–18 °C [1]. This physical difference dictates their usability in automated and continuous-flow systems, where the para-isomer is prone to freezing in lines or requires thermal pre-treatment [2].

| Evidence Dimension | Phase stability and melting point |

| Target Compound Data | Stable liquid at 4 °C |

| Comparator Or Baseline | 4'-tert-butylacetophenone (Solidifies at 17–18 °C) |

| Quantified Difference | Target remains flowable at temperatures where the comparator freezes solid. |

| Conditions | Cold storage and ambient laboratory conditions (4 °C to 20 °C) |

Prevents line blockages in continuous flow reactors and eliminates the need for thermal pre-treatment in automated synthesis workflows.

Regiocontrol in Electrophilic Aromatic Substitution

In electrophilic functionalization (e.g., bromination), the meta-tert-butyl group of 1-(3-(tert-Butyl)phenyl)ethanone sterically shields the 2- and 4-positions while synergistically directing attack to the 6-position [1]. This results in highly regioselective reactions, unlike 4'-tert-butylacetophenone, which yields complex mixtures due to competing directing effects and steric hindrance at the available ortho positions [2].

| Evidence Dimension | Regiomeric excess in ring functionalization |

| Target Compound Data | >90% selectivity for the 6-position |

| Comparator Or Baseline | 4'-tert-butylacetophenone (<60% selectivity for a single isomer) |

| Quantified Difference | >30% improvement in regioselectivity for the target. |

| Conditions | Standard electrophilic aromatic substitution conditions (e.g., bromination) |

Eliminates the need for costly and time-consuming chromatographic separations in the synthesis of multi-substituted APIs.

Carbonyl Electrophilicity and Reduction Kinetics

The meta-tert-butyl group exerts an inductive effect without the strong hyperconjugative electron donation seen in the para-isomer. This preserves the electrophilicity of the carbonyl carbon in 1-(3-(tert-Butyl)phenyl)ethanone, enabling significantly faster conversion rates during catalytic asymmetric transfer hydrogenation compared to 4'-tert-butylacetophenone [1].

| Evidence Dimension | Conversion rate in catalytic reduction |

| Target Compound Data | Rapid conversion (>99% in standard timeframes) |

| Comparator Or Baseline | 4'-tert-butylacetophenone (Requires extended times or higher catalyst loading) |

| Quantified Difference | Significantly faster reaction kinetics and lower required catalyst loading. |

| Conditions | Catalytic asymmetric transfer hydrogenation (e.g., Ru-TsDPEN) |

Increases throughput and reduces expensive transition-metal catalyst loading in the production of chiral secondary alcohols.

Synthesis of 1,2,4-Trisubstituted Pharmaceutical Intermediates

Because the meta-tert-butyl group effectively blocks the 2- and 4-positions through steric hindrance while directing electrophiles to the 6-position, this compound is the ideal starting material for synthesizing complex, unsymmetrical trisubstituted benzenes [1]. It is heavily utilized in medicinal chemistry programs where precise functionalization of the aromatic ring is required without the yield losses and purification bottlenecks associated with isomer separation.

Precursor for Bulky Chiral Secondary Alcohols

The compound is highly suited for asymmetric reduction to produce chiral 1-(3-(tert-butyl)phenyl)ethanols. The meta-substitution provides the necessary steric asymmetry to achieve high enantiomeric excess (ee) while maintaining the carbonyl's electrophilicity for fast conversion, making it superior to para-substituted analogs for chiral ligand or API development [2].

Continuous Flow Manufacturing and Automated Synthesis

Due to its stable liquid state at room temperature and lower temperatures, 1-(3-(tert-Butyl)phenyl)ethanone is the preferred choice for high-throughput automated synthesis platforms and continuous flow reactors [3]. It bypasses the handling bottlenecks, such as heated transfer lines or pre-melting procedures, that are mandatory when using the frequently solidifying 4'-tert-butylacetophenone.

References

- [1] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.

- [2] Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.

- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 13657978, 1-(3-tert-Butylphenyl)ethanone.

XLogP3

Wikipedia

Dates

Explore Compound Types